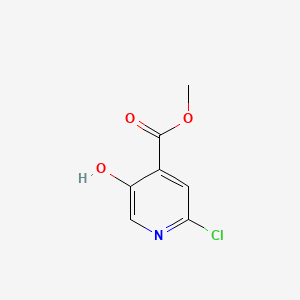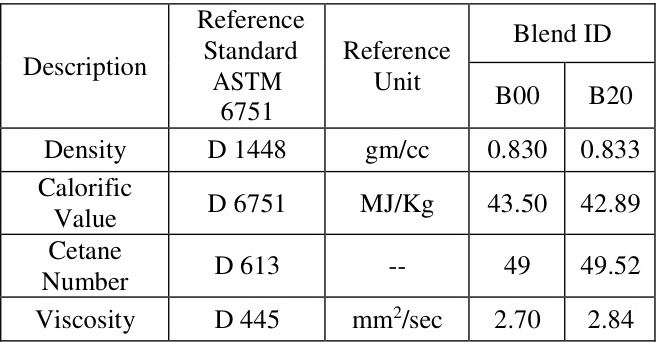
Methyl 2-chloro-5-hydroxyisonicotinate
Description
Methyl 2-chloro-5-hydroxyisonicotinate is a substituted isonicotinic acid ester featuring a chlorine atom at position 2 and a hydroxyl group at position 5 of the pyridine ring. Its structure combines electron-withdrawing (chloro) and electron-donating (hydroxy) groups, which influence its reactivity, solubility, and interactions in biological or synthetic systems.
Properties
IUPAC Name |
methyl 2-chloro-5-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUGSMJOAUWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719117 | |
| Record name | Methyl 2-chloro-5-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-90-5 | |
| Record name | Methyl 2-chloro-5-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-hydroxyisonicotinate typically involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Methyl 2-chloro-5-oxoisonicotinate.
Reduction: Methyl 5-hydroxyisonicotinate.
Substitution: Methyl 2-amino-5-hydroxyisonicotinate (when reacted with an amine).
Scientific Research Applications
Methyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-hydroxyisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Discussion:
Substituent Effects :
- The hydroxyl group at position 5 in the target compound enhances hydrogen-bonding capacity, increasing polarity and aqueous solubility compared to methyl or chloro substituents (e.g., 5-Chloro-2-methylisonicotinic acid) .
- Replacement of the hydroxyl with chlorine (as in Methyl 2,5-dichloroisonicotinate) reduces polarity, likely improving lipid solubility and thermal stability .

Ester vs. Acid Forms :
Physicochemical Properties
While direct data for this compound are scarce, comparisons with analogs suggest:
Discussion:
- The hydroxyl group in the target compound likely increases water solubility compared to dichloro or methyl-substituted analogs. However, esterification may offset this by introducing hydrophobicity .
- Higher melting points in carboxylic acid analogs (e.g., 5-Chloro-2-methylisonicotinic acid) reflect stronger intermolecular forces compared to esters .
Biological Activity
Methyl 2-chloro-5-hydroxyisonicotinate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a hydroxyl group. Its chemical structure can be represented as follows:
- Molecular Formula : CHClN
- CAS Number : 661239
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antioxidant Properties : The hydroxyl group in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property has implications for preventing cellular damage in various diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to altered physiological responses in target organisms.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Table 1 summarizes the antimicrobial activity against various pathogens:
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 Pseudomonas aeruginosa 64 - Antioxidant Activity :
- Enzyme Inhibition Studies :
Toxicological Profile
While this compound shows promising biological activities, it is essential to evaluate its safety profile:
- Acute Toxicity : Preliminary toxicity studies suggest that the compound has a low acute toxicity profile, with an LD50 greater than 2000 mg/kg in rodent models .
- Chronic Effects : Long-term exposure studies are necessary to assess potential chronic effects on organ systems, particularly the liver and kidneys.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




